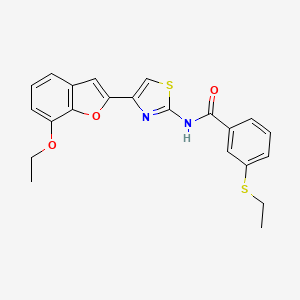![molecular formula C26H27ClN2O4 B2554871 7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one CAS No. 2060029-80-1](/img/structure/B2554871.png)
7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one” is a related compound/impurity of brexpiprazole , an antipsychotic medication .
Molecular Structure Analysis
The molecular formula of this compound is C26H27ClN2O4 . The InChI code is 1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) . The canonical SMILES is C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCCl .Physical And Chemical Properties Analysis
The molecular weight of this compound is 467.0 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 11 rotatable bonds . The exact mass and monoisotopic mass are 466.1659350 g/mol . The topological polar surface area is 67.9 Ų . It has 33 heavy atoms . The complexity of the molecule is 727 .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- A study by Gaber et al. (2021) focused on the synthesis of new derivatives related to 2-oxo-1,2-dihydroquinoline, demonstrating significant anticancer activity against the breast cancer MCF-7 cell line. This indicates a potential application of similar compounds in cancer research and treatment (Gaber et al., 2021).
Synthesis Methods
- Mochulskaya et al. (2002) developed a synthesis method for new 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines, which could be relevant for the synthesis of similar compounds like 7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one (Mochulskaya, Sidorova, & Charushin, 2002).
Antimicrobial Study
- Patel and Patel (2010) synthesized compounds from a lead molecule related to 2-oxo-1,2-dihydroquinoline and screened them for antifungal and antibacterial activities. This suggests potential antimicrobial applications for similar compounds (Patel & Patel, 2010).
Structural Analysis and Hydrogen-Bonded Framework
- Research by Insuasty et al. (2012) on closely related quinolinone derivatives, focusing on their hydrogen-bonded framework structures, contributes to the understanding of the molecular structures of similar compounds (Insuasty, Abonía, Cobo, & Glidewell, 2012).
Antioxidant Applications
- Hussein, Ismail, and El-Adly (2016) synthesized 4-hydroxy quinolinone derivatives and evaluated their effectiveness as antioxidants in lubricating greases, indicating a potential industrial application (Hussein, Ismail, & El-Adly, 2016).
Propriétés
IUPAC Name |
7-(4-chlorobutoxy)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJYQGGOMQBPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

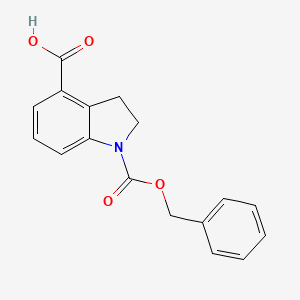
![N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2554790.png)
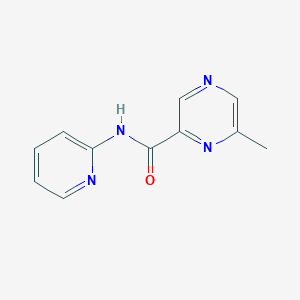
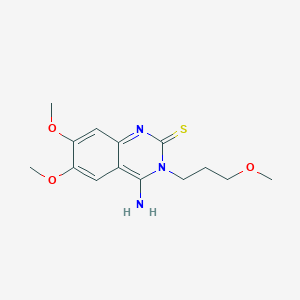


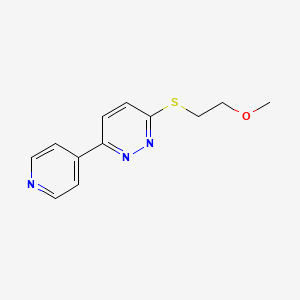


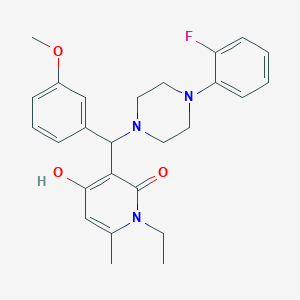


![N-[[3-[Methyl(methylsulfonyl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2554806.png)
